4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid
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Overview
Description
The compound “4’,5’-Bis(3-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-3,3’'-dicarboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4’,5’-Bis(3-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-3,3’'-dicarboxylic acid” are not explicitly described in the available literature .Scientific Research Applications
Crystal Structure and Mesogenic Properties
- Crystal Structure Analysis : The crystal structure of related dicarboxylic acids reveals insights into mesogenic properties, useful for understanding liquid crystal polymers (Centore, Ciajolo, Tuzi, 1993).
Complexes with Metal Ions
- Formation of Novel Complexes : Different flexible bis(imidazole) ligands and metal ions are used to form unique metal–organic frameworks with structures like self-penetrating networks and corrugated networks, indicating potential in materials science (Sun et al., 2010).
Polyamide Synthesis
- Development of Aromatic Polyamides : Research on dicarboxylic acids leads to the creation of redox-active aromatic polyamides, which exhibit high thermal stability and potential for electrochromic applications (Wang, Hsiao, 2011).
Supramolecular Structures
- Formation of Supramolecular Structures : Studies show the ability of dicarboxylic acids to form complex supramolecular structures with applications in areas like molecular recognition and materials science (Zaltariov et al., 2014).
Soluble Polyamides with Enhanced Properties
- Synthesis of Soluble Polyamides : Novel dicarboxylic acids are key in synthesizing soluble polyamides with enhanced mechanical and thermal properties, suggesting uses in high-performance materials (Hsiao, Chang, 2004).
Thermally Stable Poly(Ester-Imide)s
- Creation of Poly(Ester-Imide)s : Dicarboxylic acids facilitate the synthesis of poly(ester-imide)s with high thermal stability and solubility, indicating potential in advanced polymer applications (Kamel, Mutar, Khlewee, 2019).
Cocrystallization and Molecular Materials
- Cocrystallization Studies : Research demonstrates the potential of dicarboxylic acids in cocrystallization processes, leading to the formation of organic cocrystalline materials with varied structures and properties (Du, Zhang, Zhao, Cai, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating its potential role in interacting with metal ions .
Mode of Action
The compound interacts with its targets primarily through coordination bonds, forming complex structures such as MOFs . The carboxylic acid groups on the compound provide sites for coordination, allowing the formation of these structures .
Biochemical Pathways
In the context of mofs, the compound contributes to the formation of intricate structures that can facilitate various chemical reactions .
Result of Action
The compound’s action results in the formation of complex structures such as MOFs when it interacts with metal ions . These MOFs have been shown to exhibit excellent CO2 cycloaddition efficiency towards propylene oxide, with yields reaching up to 97% .
Properties
IUPAC Name |
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O8/c35-31(36)23-9-1-5-19(13-23)27-17-29(21-7-3-11-25(15-21)33(39)40)30(22-8-4-12-26(16-22)34(41)42)18-28(27)20-6-2-10-24(14-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUJAYRFYGWSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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